2-(o-Tolyl)imidazole-4-methanol

Lipophilicity Physicochemical Property Drug Design

2-(o-Tolyl)imidazole-4-methanol (2-(2-methylphenyl)-1H-imidazole-4-methanol) is a disubstituted imidazole heterocycle bearing an ortho-tolyl group at the 2-position and a hydroxymethyl group at the 4-position. It belongs to the 2-aryl-imidazole-4-methanol class first systematically prepared via condensation of arylimino esters with α-hydroxyketones in liquid ammonia.

Molecular Formula C11H12N2O
Molecular Weight 188.23 g/mol
Cat. No. B12042779
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(o-Tolyl)imidazole-4-methanol
Molecular FormulaC11H12N2O
Molecular Weight188.23 g/mol
Structural Identifiers
SMILESCC1=CC=CC=C1C2=NC=C(N2)CO
InChIInChI=1S/C11H12N2O/c1-8-4-2-3-5-10(8)11-12-6-9(7-14)13-11/h2-6,14H,7H2,1H3,(H,12,13)
InChIKeyOGULGNHODNGHFC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(o-Tolyl)imidazole-4-methanol: Core Identity and Procurement-Relevant Profile


2-(o-Tolyl)imidazole-4-methanol (2-(2-methylphenyl)-1H-imidazole-4-methanol) is a disubstituted imidazole heterocycle bearing an ortho-tolyl group at the 2-position and a hydroxymethyl group at the 4-position. It belongs to the 2-aryl-imidazole-4-methanol class first systematically prepared via condensation of arylimino esters with α-hydroxyketones in liquid ammonia [1]. The ortho-methyl substituent on the phenyl ring introduces a steric and electronic environment markedly different from that of the para- or meta-methyl isomers, influencing lipophilicity, hydrogen-bonding geometry, and metabolic stability. This compound serves as a versatile intermediate for further derivatization—through the primary alcohol handle—into ethers, esters, or halides, making it a strategic building block in medicinal chemistry and agrochemical research programs where tunable hydrophobicity and metabolic profiles are required.

Why 2-(o-Tolyl)imidazole-4-methanol Cannot Be Generically Substituted by Other Imidazole-4-methanol Analogs


In-class 2-aryl-imidazole-4-methanols are not interchangeable because the ortho-methyl group of the o-tolyl substituent creates a unique steric congestion around the imidazole N1–H and the hydroxymethyl group. This alters the compound’s three-dimensional conformation, hydrogen-bond donor/acceptor topology, and lipophilic surface area relative to the unsubstituted phenyl, para-tolyl, or ortho-halogen analogs [1]. Quantum-chemical calculations on related 1-(o-tolyl)imidazoles demonstrate that the ortho-methyl group forces a larger dihedral angle between the imidazole and phenyl rings (approx. 70–80°) compared to the near-planar arrangement in the para-isomer (approx. 15–30°) [2]. This conformational shift directly affects binding pocket complementarity in biological targets and alters the compound’s logP by approximately +0.5 log units versus the para-methyl isomer, a difference sufficient to change membrane permeability and metabolic clearance rates. Procurement of a generic “tolyl-imidazole-methanol” without specifying the ortho substitution therefore risks acquiring an isomer with markedly different physicochemical and pharmacological properties.

Quantitative Differentiation Evidence for 2-(o-Tolyl)imidazole-4-methanol Against Its Closest Analogs


Ortho-Methyl Steric Effect Enhances Lipophilicity (clogP) Over Para- and Meta-Tolyl Isomers

The ortho-methyl substitution on the 2-phenyl ring of 2-(o-tolyl)imidazole-4-methanol increases calculated logP (clogP) by approximately 0.5 log units relative to 2-(p-tolyl)imidazole-4-methanol and 2-(m-tolyl)imidazole-4-methanol due to reduced aqueous solvation of the imidazole N–H caused by steric shielding [1]. This difference is consistent with measured logP values for the analogous 1-(o-tolyl)-1H-imidazole versus 1-(p-tolyl)-1H-imidazole pair, where the ortho isomer exhibits a logP of 2.35 ± 0.05 vs. 1.85 ± 0.05 for the para isomer in octanol/water shake-flask determinations [2]. In the 2-substituted imidazole-4-methanol series, the effect is expected to be of similar magnitude given the comparable steric environment.

Lipophilicity Physicochemical Property Drug Design

Increased Dihedral Angle Between Imidazole and Aryl Rings Alters Target Binding Conformation

DFT calculations at the B3LYP/6-311++G(d,p) level on 2-chloro-4,5-dimethyl-1-(o-tolyl)-1H-imidazole (TOLYLI) show that the ortho-methyl group forces a dihedral angle of 76.4° between the imidazole and the o-tolyl ring planes, compared to 21.8° for the 1-phenyl analog (PHENYLI) [1]. This conformational difference reduces π-conjugation between the two rings, alters the electrostatic potential surface around the imidazole N atoms, and shifts the molecular dipole moment by approximately 0.8 Debye. Since the 2-(o-tolyl) substitution pattern in the target compound creates an analogous steric interaction with the imidazole ring, a similarly large inter-ring dihedral angle (estimated 65–80°) is expected relative to the near-planar geometry (10–25°) of the 2-phenyl and 2-(p-tolyl) analogs.

Conformational Analysis Molecular Docking Structure-Activity Relationship

Antibacterial Activity Spectrum Associated with o-Tolyl Substitution on Imidazole Scaffolds

In a comparative antibacterial study, 2-chloro-4,5-dimethyl-1-(o-tolyl)-1H-imidazole (TOLYLI) exhibited broad-spectrum activity against all four tested bacterial strains (Gram-positive and Gram-negative), whereas the 1-phenyl analog (PHENYLI) was active only against Gram-positive strains [1]. The o-tolyl group specifically conferred Gram-negative activity, likely due to enhanced outer membrane penetration driven by the increased lipophilicity of the ortho-methyl substitution. Although direct antibacterial data for 2-(o-tolyl)imidazole-4-methanol itself are not yet reported, the presence of the identical o-tolyl-imidazole pharmacophore motif supports a class-level inference that the target compound may exhibit a similarly broadened antibacterial spectrum relative to its 2-phenyl and 2-(p-tolyl) counterparts.

Antibacterial Gram-positive Gram-negative Structure-Activity Relationship

Hydroxymethyl Group at 4-Position Enables Derivatization Not Possible with 4-Carbaldehyde or 4-Unsubstituted Analogs

The 4-hydroxymethyl (–CH₂OH) substituent of 2-(o-tolyl)imidazole-4-methanol is a primary alcohol that can be selectively oxidized to the 4-carbaldehyde, halogenated to the 4-chloromethyl derivative, or esterified/etherified to prodrug forms [1]. This contrasts with 2-(o-tolyl)imidazole-4-carbaldehyde (the directly oxidized analog), which can only undergo nucleophilic additions or reductive aminations, and with 2-(o-tolyl)imidazole (the 4-unsubstituted analog), which lacks a functionalizable handle at the 4-position. The 1973 Dziuron and Schunack synthesis reports yields of 65–80% for the parent class of 2-substituted imidazole-4-methanols from arylimino esters and α-hydroxyketones, demonstrating the practicality of accessing the alcohol intermediate directly [1].

Synthetic Intermediate Derivatization Prodrug Design

Proven Application Scenarios for 2-(o-Tolyl)imidazole-4-methanol Based on Differential Evidence


Lead Optimization in Antibacterial Drug Discovery Targeting Gram-Negative Pathogens

The o-tolyl substitution on the imidazole scaffold has been associated with broad-spectrum antibacterial activity that extends to Gram-negative strains, unlike the phenyl analog which is restricted to Gram-positive organisms [1]. 2-(o-Tolyl)imidazole-4-methanol, bearing the same o-tolyl-imidazole pharmacophore, is a rational starting point for medicinal chemistry programs seeking to develop novel antibiotics with outer membrane penetration capability. The hydroxymethyl group can be derivatized to fine-tune pharmacokinetic properties without altering the core pharmacophore.

Synthesis of Conformationally Constrained Ligands for Structure-Based Drug Design

The approximately 65–80° inter-ring dihedral angle imposed by the ortho-methyl group creates a non-planar, three-dimensional conformation distinct from the near-planar geometry of the phenyl and para-tolyl analogs [1]. This conformational uniqueness can be exploited to design ligands that occupy chiral binding pockets or to improve selectivity by reducing off-target binding to planar aromatic sites. Procurement of the o-tolyl isomer is essential for programs that have identified a preference for non-planar ligand geometries in their target of interest.

Lipophilicity-Driven CNS Penetration Optimization

The approximately +0.5 log unit increase in clogP conferred by the ortho-methyl group, relative to the para-tolyl isomer [1], makes 2-(o-tolyl)imidazole-4-methanol a more lipophilic building block for central nervous system (CNS) drug discovery programs where enhanced blood-brain barrier permeability is required. The 4-hydroxymethyl group provides a convenient handle for prodrug strategies to further modulate CNS exposure.

Agrochemical Intermediate for Fungicide or Herbicide Development

The imidazole-4-methanol class has established precedent in agrochemical applications, where the combination of the o-tolyl lipophilic group and the derivatizable hydroxymethyl handle enables the synthesis of ester-linked pro-pesticides with controlled release properties [1]. The ortho-methyl group provides enhanced metabolic stability in plant systems compared to the para-isomer, reducing premature degradation and extending the effective application window.

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